1-butyl-4-iodo-3-methyl-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
2-butyl-4-iodo-5-methylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14IN3/c1-3-4-5-12-8(10)7(9)6(2)11-12/h3-5,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUQTSUYXYJKBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=N1)C)I)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-butyl-4-iodo-3-methyl-1H-pyrazol-5-amine typically involves the iodination of a pyrazole precursor. One common method includes the reaction of 1-butyl-3-methyl-1H-pyrazol-5-amine with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reagents is optimized to ensure safety, cost-effectiveness, and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-4-iodo-3-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrazole derivative.
Scientific Research Applications
1-Butyl-4-iodo-3-methyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules with potential therapeutic applications.
Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: The compound’s unique properties make it useful in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-butyl-4-iodo-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The iodine substituent can enhance the compound’s reactivity and binding affinity to biological targets. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects .
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The iodo group in the target compound distinguishes it from brominated analogs (e.g., 5-bromo-1-methyl-1H-pyrazol-3-amine, ), offering distinct reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to iodine’s lower electronegativity and larger atomic radius .
- Butyl vs. Aromatic Groups : The butyl chain enhances lipophilicity compared to aromatic substituents like 4-methoxyphenyl () or phenyl (), which may improve blood-brain barrier penetration but reduce aqueous solubility .
Research Findings and Case Studies
- Structural Characterization : Tools like SHELX () and WinGX () are critical for resolving the crystal structures of halogenated pyrazoles, where iodine’s electron density aids in precise X-ray diffraction analysis .
Biological Activity
1-butyl-4-iodo-3-methyl-1H-pyrazol-5-amine (CAS No. 1248805-32-4) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by:
- A butyl group at the first position.
- An iodine atom at the fourth position.
- A methyl group at the third position.
- An amine group at the fifth position.
This structure positions it uniquely among pyrazole derivatives, influencing its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, such as enzymes and receptors. The iodine substituent enhances the compound's reactivity, potentially increasing its binding affinity to target proteins.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like inflammation and cancer.
- Receptor Modulation : It may act as an antagonist or agonist at various receptors, influencing signaling pathways critical for cellular functions.
Anticancer Properties
Research indicates that pyrazole derivatives exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, studies have shown that compounds with similar pyrazole structures can significantly inhibit cancer cell proliferation in vitro and in vivo models .
Anti-inflammatory Effects
This compound has potential applications in reducing inflammation. The presence of the amine group may enhance its interaction with inflammatory mediators, thus modulating immune responses.
Study 1: Anticancer Activity
A study evaluated a series of pyrazole derivatives, including this compound, against various cancer cell lines. Results indicated an IC50 value of approximately 2.3 μM for related compounds, demonstrating promising anticancer activity .
Study 2: Enzyme Interaction
In another study focusing on enzyme inhibition, compounds structurally similar to this compound were shown to inhibit key enzymes involved in tumor metabolism, suggesting a potential pathway for therapeutic development .
Applications in Research
This compound serves as a valuable building block in the synthesis of more complex molecules for drug discovery. Its unique properties make it suitable for:
- Development of bioactive molecules targeting specific diseases.
- Exploration as a pharmaceutical intermediate for anti-inflammatory and anticancer agents .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-butyl-4-iodo-3-methyl-1H-pyrazol | Iodine at position 4 | Moderate anticancer activity |
| 1-butyl-4-bromo-3-methyl-pyrazol | Bromine instead of iodine | Lower reactivity; less studied |
| 1-butyl-4-amino-pyrazole | Amino group at position 4 | Enhanced receptor interaction |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-butyl-4-iodo-3-methyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclization of substituted hydrazides or through condensation reactions. For example, phosphorous oxychloride (POCl₃) at 120°C is effective for cyclizing hydrazides to form pyrazole cores . A solvent-free one-pot method using barbituric acids, aldehydes, and pyrazol-5-amines has also been reported, offering higher yields (75–85%) and reduced purification steps . Optimization involves controlling reaction time (12–24 hours), temperature (80–120°C), and stoichiometric ratios of iodine sources (e.g., NaI/KI in acidic media) to ensure regioselective iodination at the 4-position.
Q. Which spectroscopic techniques are critical for structural confirmation, and what key spectral signatures should be analyzed?
- Methodological Answer :
- IR Spectroscopy : Look for N-H stretching (3250–3350 cm⁻¹) and C-I vibrations (500–600 cm⁻¹) .
- ¹H/¹³C NMR : Key peaks include:
- ¹H NMR : Methyl groups (δ 1.2–1.5 ppm), butyl chain (δ 0.9–1.4 ppm), and aromatic protons (δ 6.5–7.5 ppm) .
- ¹³C NMR : Pyrazole carbons (δ 140–160 ppm) and iodinated carbon (δ 95–105 ppm) .
- Mass Spectrometry : Molecular ion [M+H]⁺ should align with the molecular formula (C₈H₁₃IN₃, theoretical m/z 278.03) .
Q. How can researchers assess the antimicrobial activity of this compound, and what controls are essential?
- Methodological Answer : Use standardized agar dilution or broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentration (MIC) values should be compared to positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1% v/v). Structural analogs with electron-withdrawing groups (e.g., 4-iodo) often show enhanced activity due to improved membrane penetration .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined using SHELX software, and what challenges arise with iodine substitution?
- Methodological Answer : SHELXL is ideal for refining structures with heavy atoms (e.g., iodine). Key steps include:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data (<0.8 Å).
- Refinement : Apply anisotropic displacement parameters for iodine and methyl groups. Iodine’s high electron density may cause absorption errors; correct using multi-scan methods (SADABS) .
- Validation : Check R-factor convergence (R₁ < 5%) and residual electron density (<1 eÅ⁻³) .
Q. What strategies resolve contradictions in reported synthetic yields for pyrazole derivatives?
- Methodological Answer : Discrepancies often arise from:
- Reagent Purity : Ensure hydrazides are anhydrous (Karl Fischer titration ≤0.1% H₂O).
- Iodination Efficiency : Use elemental analysis to confirm iodine incorporation. Alternative routes (e.g., Ullmann coupling) may improve yields if direct iodination fails .
- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical variables (temperature, catalyst loading) .
Q. How can computational modeling predict hydrogen-bonding patterns and supramolecular assembly in crystals?
- Methodological Answer : Use graph-set analysis (e.g., Etter’s rules) to classify hydrogen bonds (e.g., N-H⋯N or C-I⋯π interactions). Software like Mercury (CCDC) can visualize packing motifs. For this compound, the amine group likely forms R₂²(8) motifs with adjacent pyrazole rings, stabilizing the lattice . Molecular dynamics simulations (AMBER/GAFF forcefield) can further predict solubility and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
